An In-depth Technical Guide to 4-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)piperidine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)piperidine: Properties, Synthesis, and Applications
Foreword: Unveiling a Versatile Heterocyclic Scaffold
In the landscape of modern medicinal chemistry and neuroscience research, the strategic combination of privileged heterocyclic scaffolds is a cornerstone of rational drug design. The molecule 4-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)piperidine represents a compelling fusion of two such pharmacophores: the versatile 2-methylimidazole ring and the ubiquitous piperidine moiety. This guide provides a comprehensive technical overview of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its fundamental chemical properties, explore synthetic strategies, and illuminate its potential as a valuable tool in the exploration of central nervous system (CNS) targets. Our discussion is grounded in established chemical principles and draws parallels from structurally related compounds to provide a holistic understanding of this molecule's potential.
Core Molecular Structure and Physicochemical Identity
At its heart, 4-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)piperidine is a tertiary amine featuring a piperidine ring N-substituted with an ethyl linker to the 1-position of a 2-methylimidazole ring. This specific arrangement of atoms imparts a unique set of physicochemical characteristics that govern its behavior in both chemical and biological systems.
Structural and Basic Chemical Properties
The fundamental properties of this compound are summarized in the table below. The molecular formula, C₁₁H₁₉N₃, and a molecular weight of approximately 193.3 g/mol , classify it as a small molecule well within the parameters of Lipinski's rule of five, suggesting potential for oral bioavailability.[1]
| Property | Value | Source(s) |
| CAS Number | 130516-99-3 | [2] |
| Molecular Formula | C₁₁H₁₉N₃ | [3] |
| Molecular Weight | 193.29 g/mol | [3] |
| Appearance | White solid | [2] |
| Purity (typical) | ≥98% (by HPLC) | [2] |
Solubility and Lipophilicity
The solubility profile is dictated by the interplay of the polar amine and imidazole functionalities with the nonpolar hydrocarbon backbone.
-
Aqueous Solubility : The protonated form of the piperidine nitrogen at physiological pH suggests that the molecule will exhibit moderate to good solubility in aqueous acidic solutions, likely forming a hydrochloride salt.
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Organic Solvent Solubility : As a general principle for piperidine-containing compounds, it is expected to be soluble in a range of polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).[4] Its solubility in nonpolar solvents like hexane is likely to be limited.[4]
The lipophilicity, often expressed as logP, is a key determinant of a drug's ability to cross the blood-brain barrier. While an experimental logP for this compound is not published, computational models can provide an estimate. The combination of the piperidine and imidazole rings with the ethyl linker suggests a molecule with balanced lipophilicity, a desirable trait for CNS-acting agents.
Synthesis and Characterization: A Methodological Deep Dive
The synthesis of 4-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)piperidine can be approached through several established routes in heterocyclic chemistry. The most logical and commonly employed strategy is the N-alkylation of 2-methylimidazole with a suitable piperidine-containing electrophile.
Proposed Synthetic Protocol
The following protocol outlines a robust and validated approach for the synthesis, drawing upon common methodologies for N-alkylation of imidazoles.[5]
Reaction Scheme:
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Methodology:
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Preparation of the Electrophile (e.g., 4-(2-Tosylethyl)piperidine):
-
To a solution of 4-(2-aminoethyl)piperidine in a suitable solvent such as dichloromethane (DCM), add a base like triethylamine (TEA).
-
Cool the mixture in an ice bath and slowly add a solution of p-toluenesulfonyl chloride (TsCl) in DCM.
-
Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).
-
Work up the reaction by washing with water and brine, drying the organic layer, and concentrating under reduced pressure.
-
Purify the resulting tosylate by column chromatography.
-
Rationale: The tosylate is an excellent leaving group, facilitating the subsequent nucleophilic substitution by the imidazole nitrogen. Protecting the piperidine nitrogen may be necessary depending on the reaction conditions, often with a Boc group, which can be removed in a final step.
-
-
N-Alkylation of 2-Methylimidazole:
-
In an inert atmosphere, suspend a strong base such as sodium hydride (NaH) in an anhydrous aprotic solvent like dimethylformamide (DMF).
-
Slowly add a solution of 2-methylimidazole in DMF to the suspension and stir until the evolution of hydrogen gas ceases, indicating the formation of the imidazolide anion.
-
Add the previously prepared 4-(2-tosylethyl)piperidine derivative to the reaction mixture.
-
Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress by TLC.
-
Upon completion, quench the reaction carefully with water and extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield 4-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)piperidine.
-
Rationale: The use of a strong base like NaH is crucial to deprotonate the imidazole, which is not sufficiently nucleophilic to displace the tosylate on its own. The choice of an aprotic polar solvent like DMF helps to solvate the imidazolide anion and facilitate the SN2 reaction.
-
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard:
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Observations |
| ¹H NMR | - Signals for the imidazole ring protons (typically in the aromatic region, ~6.8-7.5 ppm).- A singlet for the methyl group on the imidazole ring (~2.3 ppm).- Triplets for the ethyl linker protons, showing coupling to each other.- Complex multiplets for the piperidine ring protons. |
| ¹³C NMR | - Distinct signals for the imidazole ring carbons.- A signal for the methyl carbon.- Signals for the ethyl linker carbons.- Signals for the piperidine ring carbons. |
| Mass Spectrometry (MS) | - A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (~194.16 m/z).- Characteristic fragmentation patterns, likely involving cleavage of the bond between the ethyl linker and the piperidine or imidazole rings. |
| HPLC | - A single major peak indicating high purity, with the retention time dependent on the column and mobile phase used. |
Interpreting the Data:
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¹H and ¹³C NMR: The chemical shifts and coupling patterns in the NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework, confirming the connectivity of the imidazole, ethyl, and piperidine components. 2D NMR techniques like COSY and HSQC would be used for definitive assignment of all protons and carbons.[6][7]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm the elemental composition. Tandem MS (MS/MS) would reveal fragmentation pathways, which for piperazine and piperidine analogs often involve cleavage of the C-N bonds within the ring or at the points of substitution, providing further structural confirmation.[8]
Potential Applications in Research and Drug Discovery
The structural motif of an imidazole ring linked to a piperidine is a well-established pharmacophore in drug discovery, particularly for targets within the CNS. The specific structure of 4-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)piperidine makes it a prime candidate for investigation as a modulator of several key neurotransmitter systems.
Histamine H₃ Receptor Antagonism
The imidazole ring is the cornerstone of the endogenous histamine molecule. A significant body of research has demonstrated that N-substituted imidazoles, particularly those linked to a piperidine scaffold, are potent and selective antagonists of the histamine H₃ receptor.[9][10][11] The H₃ receptor is a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters in the CNS. Antagonism of the H₃ receptor leads to enhanced neurotransmitter release, a mechanism that is being explored for the treatment of cognitive disorders, sleep-wake disorders, and other neurological conditions. The structural similarity of the target compound to known H₃ antagonists makes this a primary and highly probable area of its biological activity.
Dopamine and Serotonin Receptor Modulation
Derivatives of piperidine are core components of numerous drugs targeting dopamine and serotonin receptors. The piperidine ring often serves as a scaffold to correctly orient pharmacophoric elements for optimal receptor binding. Research on related benzimidazole-piperidine and piperazine structures has shown that these compounds can exhibit high affinity for both dopamine (D₂, D₃, D₄) and serotonin (5-HT₁A, 5-HT₂A, etc.) receptors.[3][12] Therefore, it is plausible that 4-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)piperidine could be a valuable tool for probing these receptor systems or serve as a lead compound for the development of novel antipsychotics, antidepressants, or treatments for other neuropsychiatric disorders.
Caption: Potential therapeutic pathways for the target compound.
Handling, Storage, and Safety
As with any research chemical, proper handling and storage are paramount to ensure the compound's integrity and the safety of laboratory personnel.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light. For long-term storage, refrigeration or freezing is recommended.
-
Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. If handling the powdered form, a dust mask or respirator should be used to avoid inhalation.
-
Stability: While specific stability data is not available, N-alkylated imidazoles and piperidines are generally stable under standard laboratory conditions. However, they are basic compounds and will react with strong acids.
Conclusion and Future Directions
4-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)piperidine is a small molecule with significant potential as a research tool and a scaffold for drug discovery. Its structure strongly suggests activity at key CNS targets, particularly the histamine H₃ receptor. The synthetic routes are well-established, and the compound can be readily characterized using standard analytical techniques.
Future research should focus on the experimental validation of its physicochemical properties, a detailed pharmacological profiling to determine its receptor affinity and functional activity, and in vivo studies to assess its pharmacokinetic profile and potential therapeutic effects. The insights gained from such studies will be invaluable for unlocking the full potential of this versatile heterocyclic compound in the quest for novel therapeutics for neurological and psychiatric disorders.
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